3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-14-23-18-11-20(29-3)19(28-2)10-17(18)22(27)25(14)13-21(26)24-9-8-15-6-4-5-7-16(15)12-24/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI Key |
LJLPUPWXWWWOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCC4=CC=CC=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring systemThe methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.
Scientific Research Applications
Pharmacological Properties
-
Dopamine Receptor Modulation :
- The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This property is particularly significant in the treatment of neurodegenerative diseases such as Parkinson's disease and schizophrenia . Research indicates that it can alleviate cognitive impairments associated with these conditions, offering a new avenue for therapeutic intervention .
- Anticancer Activity :
- Antimicrobial Activity :
Synthesis and Characterization
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic synthesis techniques. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Case Studies
-
Parkinson's Disease Treatment :
- A study highlighted the efficacy of compounds similar to 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one in improving motor symptoms in Parkinson's disease models. These compounds showed promise in enhancing dopaminergic signaling without the severe side effects associated with traditional therapies .
- Schizophrenia Management :
-
Antimicrobial Studies :
- Research focused on derivatives of this compound revealed significant antimicrobial activity against specific strains of bacteria. For example, compounds were tested for their minimum inhibitory concentration (MIC) values against various microorganisms, showing effectiveness that could lead to new antibiotics .
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other quinazolinone derivatives, particularly in substitutions on the quinazolinone core and appended functional groups. Below is a detailed comparison based on evidence from synthetic and ontological sources:
Key Observations
Core Modifications: The target compound’s 6,7-dimethoxy groups are distinct from the 6,8-bis(4-methoxyphenyl) substitution in compound 4l . Dimethoxy groups may enhance solubility compared to bulkier aryl substituents.
Synthetic Efficiency: Compound 4l was synthesized via a Suzuki-Miyaura coupling with 81% yield, indicating that palladium-catalyzed cross-coupling is viable for introducing aryl groups to quinazolinones .
Functional Group Impact: The ontology-listed compound 6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methyl-2-thiophenyl)methyl]-4-quinazolinamine demonstrates how heterocyclic appendages (e.g., isoxazole, thiophene) can diversify pharmacological profiles .
Physical Properties :
- The melting point of 4l (228–230 °C) suggests high crystallinity, likely due to its bis-aryl substituents. The target compound’s dimethoxy groups may lower its melting point compared to 4l , but experimental data are needed .
Research Implications and Gaps
- The dihydroisoquinoline moiety in the target compound could mimic privileged scaffolds in drug discovery .
- Synthetic Optimization : The high yield of 4l highlights the efficiency of modern cross-coupling techniques. Applying similar strategies to the target compound could streamline its production for further study.
- Data Limitations : Absence of solubility, stability, or bioactivity data for the target compound underscores the need for experimental validation.
Biological Activity
The compound 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (hereafter referred to as Compound A ) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of Compound A, focusing on its antimicrobial, anticancer, and neuroprotective properties based on various research findings.
Chemical Structure and Properties
Compound A has the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₂O₄
- Molecular Weight : 325.35 g/mol
The structure features a quinazolinone core, which is known for its pharmacological significance. The presence of the 3,4-dihydroisoquinoline moiety enhances its biological profile.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, Compound A demonstrated notable activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that Compound A could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of Compound A has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
A summary of the findings is presented in the table below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Caspase activation |
| HeLa | 20.8 | Bcl-2 modulation |
These findings support the hypothesis that Compound A may act as a selective anticancer agent by targeting specific pathways involved in cell survival .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of Compound A, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in synaptic clefts.
The following table summarizes its neuroprotective effects:
| Assay | Result |
|---|---|
| Acetylcholinesterase Inhibition | IC50 = 10 µM |
| Neuroprotection in SH-SY5Y cells | Reduced oxidative stress markers |
These results indicate that Compound A could be beneficial in treating cognitive decline associated with neurodegenerative diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : In a controlled laboratory setting, Compound A was tested against various pathogens using agar diffusion methods. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
- Anticancer Mechanism Exploration : Researchers conducted flow cytometry analysis on treated cancer cells to examine apoptosis rates. The data revealed that Compound A significantly increased early and late apoptotic cells compared to untreated controls .
- Neuroprotective Mechanism : In vivo studies using transgenic mouse models of Alzheimer's disease demonstrated that administration of Compound A led to improved cognitive function and reduced amyloid plaque formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions involving the dihydroisoquinoline moiety. Ethanol or toluene may be suitable for cyclization steps .
- Temperature Control : Reflux conditions (e.g., 80–120°C) are critical for achieving high yields in condensation reactions. Lower temperatures (25–50°C) may reduce side products during sensitive steps like oxoethyl group formation .
- Characterization : Confirm purity via melting point analysis and structural integrity using - and -NMR. Compare observed spectra with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound and its intermediates?
- Methodology :
- -NMR : Analyze coupling constants and splitting patterns to distinguish between dihydroisoquinoline conformers. For example, axial vs. equatorial proton environments in the 3,4-dihydroisoquinoline ring produce distinct splitting .
- IR Spectroscopy : Identify carbonyl stretching frequencies (1650–1750 cm) to confirm the presence of the oxoethyl group and quinazolinone core. Overlapping peaks can be deconvoluted using computational IR simulations .
Advanced Research Questions
Q. How can computational chemistry (e.g., quantum mechanical modeling) guide the optimization of reaction pathways for this compound?
- Methodology :
- Reaction Path Search : Apply density functional theory (DFT) to map potential energy surfaces for key steps like cyclization or oxoethyl group attachment. Identify transition states to predict kinetic barriers and selectivity .
- Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to simulate solvent interactions and optimize dielectric environments for intermediates .
- Validation : Cross-reference computed vibrational spectra (IR, Raman) with experimental data to refine computational parameters .
Q. What strategies are effective for resolving contradictions in pharmacological data between this compound and its structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., 6,7-dimethoxy-2-methylquinazolin-4(3H)-one derivatives) to isolate pharmacophoric groups. For example, replacing the dihydroisoquinoline moiety with a furylmethyl group (as in ) alters binding affinity .
- In Vitro/In Vivo Correlation : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target interactions. Pair with molecular docking studies to rationalize discrepancies between computational predictions and experimental IC values .
Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?
- Methodology :
- Factorial Design : Screen variables (e.g., catalyst loading, solvent ratio) using a 2 factorial approach to identify critical parameters. For example, highlights DoE applications in minimizing side reactions during quinazolinone ring formation .
- Response Surface Methodology (RSM) : Optimize reaction time and temperature for maximum yield. Central composite designs are effective for non-linear relationships .
- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity under scaled-up conditions (e.g., 10x batch size) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted (computational) and observed (experimental) solubility/stability profiles?
- Methodology :
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate solvation free energy. Compare with experimental solubility data (e.g., shake-flask method) to refine force field parameters .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways. Pair with LC-MS to characterize degradation products and adjust computational models .
Experimental Design for Mechanism Elucidation
Q. What isotopic labeling techniques can clarify the mechanism of quinazolinone ring formation?
- Methodology :
- -Labeling : Introduce at the carbonyl carbon of the oxoethyl group. Track incorporation into the quinazolinone ring via -NMR to confirm intramolecular cyclization vs. intermolecular pathways .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated precursors to identify rate-determining steps (e.g., proton transfer during ring closure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
